[5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5,6-Dimethyl groups on the thieno[2,3-d]pyrimidine ring, which enhance steric bulk and modulate electronic properties.
- A pyridin-3-ylmethyl substituent at position 3, introducing a nitrogen-rich aromatic moiety that may influence receptor binding or solubility.
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H23N3O2S/c1-15-16(2)28-22-20(15)13-24(12-17-5-4-10-23-11-17)14-25(22)21(26)18-6-8-19(27-3)9-7-18/h4-11H,12-14H2,1-3H3 |
InChI Key |
IJPUDKDMFPMTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CC4=CN=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multi-step organic reactions. The starting materials often include 3-pyridinemethanol, 4-methoxybenzaldehyde, and thieno[2,3-d]pyrimidine derivatives. The synthesis may involve:
Condensation Reactions: Combining 3-pyridinemethanol with 4-methoxybenzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with thieno[2,3-d]pyrimidine derivatives in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following structurally related compounds (from and ) provide a basis for comparison:
Physicochemical and Electronic Properties
- Lipophilicity: The target compound’s 4-methoxyphenyl methanone group likely increases LogD compared to the sulfhydryl-containing compound, which may reduce membrane permeability .
- Acid-Base Behavior: The pyridin-3-ylmethyl group introduces a basic nitrogen, whereas the compound’s amino group (pKa ~7.22) suggests moderate protonation at physiological pH .
Structure-Activity Relationship (SAR) Insights
- Pyridine vs. Sulfhydryl Substituents : The pyridin-3-ylmethyl group in the target compound may enhance binding to metalloenzymes or receptors compared to the sulfhydryl group in , which could act as a metal ligand .
- Methoxy Positioning : The 4-methoxy group in the target compound versus the 3,4-dimethoxy in may alter electronic effects (e.g., resonance vs. inductive) on the aromatic ring, impacting target affinity .
Biological Activity
The compound 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a synthetic derivative notable for its potential biological activities, particularly in the realm of oncology and fungicidal applications. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and its fungicidal properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance. The presence of the pyridine and methoxyphenyl groups further contributes to its biological profile.
Anticancer Activity
Recent studies have highlighted the compound's potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor . The structure-activity relationship (SAR) of similar compounds suggests that modifications to the thieno[2,3-d]pyrimidine backbone can enhance anticancer efficacy.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- NCI-H1975 Cells : IC50 values were reported at 15.629 ± 1.03 µM.
- A549 Cells : The compound showed an IC50 greater than 50 µM, indicating lower activity compared to NCI-H1975.
- NCI-H460 Cells : Similar trends were observed with lower inhibition rates compared to NCI-H1975 cells.
The overall inhibition rates against EGFR L858R/T790M were below 36% for several related compounds, indicating a need for structural optimization to improve efficacy .
The compound's mechanism of action primarily involves the inhibition of EGFR signaling pathways that are crucial for tumor growth and survival. The presence of the thieno[2,3-d]pyrimidine structure appears to facilitate binding within the kinase domain of EGFR, thereby hindering its activity .
Fungicidal Activity
In addition to its anticancer properties, the compound has been evaluated for its fungicidal activity against phytopathogenic fungi. Preliminary findings suggest that it may possess favorable characteristics in controlling fungal pathogens at low application rates.
Efficacy Against Fungal Strains
The compound has shown promising results in laboratory settings:
| Fungal Strain | Activity Level | Concentration (g/100 mL) |
|---|---|---|
| Fusarium spp. | Moderate | 0.1 |
| Aspergillus spp. | Low | 0.05 |
These findings indicate potential for agricultural applications where fungal resistance is critical .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to the thieno[2,3-d]pyrimidine family:
- Study on Pyrido[2,3-d]pyrimidines : This research focused on developing selective inhibitors for EGFR variants and highlighted structural modifications that enhanced anticancer activity .
- Fungicidal Activity Evaluation : A patent study indicated that compounds with similar structures exhibited significant fungicidal properties against various agricultural pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
